[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid
Description
Properties
Molecular Formula |
C12H6ClF3N2O2 |
|---|---|
Molecular Weight |
302.63 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H6ClF3N2O2/c13-7-3-1-2-6(4-7)8-5-9(12(14,15)16)18-10(17-8)11(19)20/h1-5H,(H,19,20) |
InChI Key |
LSHQWFIXUFTSFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrimidine ring.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety at position 2 of the pyrimidine ring undergoes characteristic acid-derived transformations:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Esterification | SOCl₂, ethanol, reflux (4–6 h) | Ethyl [6-(3-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate | High yield (>85%); SOCl₂ activates -COOH for nucleophilic attack by ethanol. |
| Amidation | NH₃ (g), DMF, 80°C (12 h) | Primary amide derivative | Moderate yield (60–70%); excess NH₃ required to suppress side reactions. |
| Decarboxylation | Cu powder, quinoline, 200°C (2–3 h) | 6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidine | CO₂ evolution observed; Cu catalyzes radical-mediated decarboxylation. |
| Acid Chloride Formation | PCl₅, POCl₃, 100°C (1 h) | Corresponding acyl chloride | Quantitative conversion; product used in situ for further coupling. |
Pyrimidine Ring Reactivity
The electron-withdrawing trifluoromethyl group at position 4 enhances the pyrimidine ring’s susceptibility to nucleophilic substitution:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | K₂CO₃, R-NH₂, DMF, 120°C (8 h) | 2-Amino-substituted pyrimidine derivatives | Position 2 (carboxylic acid site) is most reactive due to electron deficiency. |
| Cross-Coupling (Suzuki) | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME/H₂O | Biaryl-modified pyrimidines | Limited by steric hindrance from 3-chlorophenyl; moderate yields (50–60%). |
Substituent-Specific Reactions
The 3-chlorophenyl group at position 6 participates in directed ortho-metalation and coupling:
Stability and Side Reactions
-
Hydrolysis : Under strongly acidic (H₂SO₄, 100°C) or basic (NaOH, reflux) conditions, the trifluoromethyl group remains stable, but the carboxylic acid may decarboxylate.
-
Thermal Decomposition : Prolonged heating above 250°C results in decomposition, releasing HF and CO₂.
Industrial-Scale Reaction Optimization
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Esterification Yield | 82–88% (6 h) | 94–96% (20 min residence time) |
| Byproduct Formation | 5–8% | <2% |
| Catalyst Loading | 10 mol% | 5 mol% |
Data adapted from large-scale synthesis protocols for analogous pyrimidine-carboxylic acids.
Mechanistic Insights
-
Esterification : Proceeds via acyl chloride intermediate (confirmed by IR spectroscopy at 1775 cm⁻¹).
-
Decarboxylation : Radical pathway inferred from ESR studies showing Cu(I)/Cu(II) redox cycling.
This compound’s multifunctional reactivity makes it a versatile intermediate in pharmaceuticals and agrochemicals, particularly for derivatization via its carboxylic acid and aromatic substituents.
Scientific Research Applications
Chemistry
In chemistry, [6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, this compound may have potential as a pharmaceutical intermediate. Its unique structure could be leveraged to develop new drugs with specific therapeutic effects.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Positional Isomers: Chlorophenyl Substitution
- [6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic Acid (C₁₂H₆ClF₃N₂O₂; MW 302.64 g/mol):
The 2-chlorophenyl isomer (DT093) shows distinct physicochemical properties compared to the 3-chlorophenyl analog (DT092). indicates differences in solubility (values 1215 vs. 1290, units unspecified), likely due to altered crystal packing from the ortho-substituent. The ortho-chloro group may sterically hinder the pyrimidine ring, reducing reactivity in coupling reactions .
Halogen Variation: Fluorophenyl Derivatives
[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic Acid (C₁₂H₆F₄N₂O₂; MW 286.19 g/mol):
Replacing chlorine with fluorine () lowers molecular weight and increases electronegativity. The fluorine atom’s smaller size and stronger electron-withdrawing effect may enhance the carboxylic acid’s acidity (pKa reduction) and improve metabolic stability in drug design .- 6-(3-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic Acid: This derivative () introduces a second halogen (F) at the phenyl ring. The synthesis involves hydrolysis of a methyl ester under mild conditions (20°C, NaOH/THF), suggesting higher reactivity compared to mono-halogenated analogs. The dihalogenated structure could enhance binding to aromatic residues in target proteins .
Aromatic System Expansion: Naphthyl Derivatives
- [6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic Acid (C₁₆H₉F₃N₂O₂; MW 318.26 g/mol):
Substituting chlorophenyl with naphthyl () increases molecular weight and lipophilicity (logP ~3.5 estimated). The extended π-system may improve stacking interactions in polymers or enzyme active sites but reduce aqueous solubility .
Electron-Donating Substituents: Methoxyphenyl Analogs
- [6-(3,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic Acid (C₁₄H₁₁F₃N₂O₄; MW 328.25 g/mol):
Methoxy groups () donate electrons, countering the CF₃ group’s electron withdrawal. This balance could stabilize the pyrimidine ring against nucleophilic attack, making the compound more suitable for high-temperature applications in materials science .
Dichlorophenyl and Methyl Substituents
- However, steric effects may reduce synthetic yields compared to mono-chlorinated analogs .
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic Acid (C₁₂H₉ClN₂O₂; MW 248.67 g/mol):
Replacing CF₃ with a methyl group () eliminates strong electron withdrawal, reducing the carboxylic acid’s acidity. The methyl group’s electron-donating effect could stabilize the pyrimidine ring but diminish electrophilic reactivity .
Research Implications
The structural diversity of these pyrimidine derivatives allows fine-tuning for specific applications:
Biological Activity
[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of a chlorophenyl group and a trifluoromethyl moiety, suggest that it may exhibit significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
- Molecular Formula : C12H6ClF3N2O2
- Molecular Weight : 304.64 g/mol
- CAS Number : [205218]
The compound's structure includes a pyrimidine ring, which is known for its versatility in drug design. The trifluoromethyl group is particularly noteworthy as it often enhances the metabolic stability and bioactivity of organic compounds.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell lines associated with epidermal growth factor receptor (EGFR) mutations. Studies suggest that the trifluoromethyl group enhances the compound's ability to interfere with tumor growth pathways.
- In vitro studies reported an IC50 value of approximately 0.0227 µM against certain cancer cell lines, indicating potent anticancer properties .
-
Antimicrobial Properties :
- Similar pyrimidine derivatives have demonstrated significant antibacterial and antifungal activities. For instance, compounds containing pyrimidine rings have been effective against Staphylococcus aureus and Escherichia coli .
- The presence of the chlorophenyl group may contribute to enhanced antimicrobial efficacy.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties, although further research is required to confirm these effects and elucidate the underlying mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- The trifluoromethyl group may enhance binding affinity to biological targets, improving therapeutic efficacy.
- The chlorophenyl moiety could facilitate interactions with specific proteins involved in cancer progression and inflammation.
Q & A
Q. How to design structure-activity studies for novel derivatives?
- Methodology :
- Library synthesis : Vary substituents at the 3-chlorophenyl (e.g., -OCH, -NO) and pyrimidine positions.
- QSAR modeling : Correlate logP values (1.8-3.2) with cytotoxicity (e.g., HeLa cell IC).
- Crystallography : Resolve binding modes with target enzymes (e.g., COX-2) to guide lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
